(4-Bromo-3-(methoxymethyl)phenyl)boronic acid
Description
Properties
Molecular Formula |
C8H10BBrO3 |
|---|---|
Molecular Weight |
244.88 g/mol |
IUPAC Name |
[4-bromo-3-(methoxymethyl)phenyl]boronic acid |
InChI |
InChI=1S/C8H10BBrO3/c1-13-5-6-4-7(9(11)12)2-3-8(6)10/h2-4,11-12H,5H2,1H3 |
InChI Key |
GHKMQUCEAPPXCC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)Br)COC)(O)O |
Origin of Product |
United States |
Preparation Methods
Lithium-Halogen Exchange Followed by Borylation
A classical approach involves the bromine-lithium exchange on 4-bromo-3-(methoxymethyl)benzene derivatives using an organolithium reagent (e.g., n-butyllithium) at low temperatures, generating an aryllithium intermediate. This intermediate is then quenched with a boron electrophile such as trimethyl borate or boron tribromide to yield the corresponding boronic acid after acidic workup.
- Advantages: High regioselectivity and good yields.
- Challenges: Requires strict anhydrous and low-temperature conditions to suppress side reactions like protonation or butylation.
- Recent advances: Flow chemistry techniques have been applied to improve reaction control and suppress side reactions, enhancing the synthesis of phenylboronic acids including substituted derivatives.
Transmetallation from Organosilicon or Organostannane Precursors
Alternative methods involve transmetallation of aromatic silanes or stannanes with boron halides, producing arylboron dibromide intermediates which are hydrolyzed to boronic acids.
- Mechanism: Trialkylaryl silanes or stannanes react with boron halides to form arylboron intermediates.
- Advantages: Useful for substrates where direct borylation is challenging.
- References: This method is described in the context of phenylboronic acid synthesis and can be adapted for substituted phenyl rings.
Purification and Formulation
After synthesis, purification is typically achieved by silica gel column chromatography using hexane/ethyl acetate mixtures. The purified boronic acid is often formulated for biological or synthetic use by dissolving in solvents such as dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), Tween 80, and water in a stepwise manner to ensure clarity and stability.
Data Tables Summarizing Preparation Parameters
Summary of Research Findings
- The palladium-catalyzed borylation of aryl bromides is the most efficient and commonly employed method for synthesizing this compound or its close analogs, offering high yields and operational simplicity.
- Lithium-halogen exchange methods remain valuable for substrates incompatible with transition metal catalysis, with recent flow chemistry improvements enhancing their practicality.
- Transmetallation approaches provide alternatives but are less frequently used for this specific compound.
- Purification by silica gel chromatography and careful solvent formulation are critical for obtaining high-purity boronic acid suitable for further synthetic or biological applications.
- The compound’s solubility and formulation parameters have been standardized to ensure reproducibility in biological assays and synthetic protocols.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronic acid moiety facilitates palladium-catalyzed cross-coupling with aryl halides, forming biaryl structures. Key findings include:
Table 1: Suzuki-Miyaura Reaction Conditions and Outcomes
-
Regioselectivity : The aryl bromine in (4-Bromo-3-(methoxymethyl)phenyl)boronic acid remains inert during Suzuki reactions, allowing selective coupling at the boronic acid site .
-
Microwave Acceleration : Reactions under microwave irradiation reduce time to 20 minutes while maintaining efficiency .
Halodeboronation Reactions
The boronic acid group undergoes copper-catalyzed ipso-halodeboronation with electrophilic halogen sources.
Key Mechanistic Insights :
-
Pathway : Proceeds via a boronate intermediate, with KOAc accelerating the reaction by promoting boronate formation .
-
Reagent Compatibility : Successful with N-iodosuccinimide (NIS) and N-bromosuccinimide (NBS), but not with BMIDA boronates due to their inability to form boronate species .
Table 2: Halodeboronation Conditions
| Halogen Source | Catalyst | Additive | Solvent | Temperature | Outcome |
|---|---|---|---|---|---|
| NIS | Cu(OAc)₂ | KOAc | THF | 50°C | Iodine substituent |
| NBS | Cu(OTf)₂ | None | DCM | RT | Bromine substituent |
Functional Group Reactivity
-
Methoxymethyl Group :
-
Bromine Substituent :
Scientific Research Applications
(4-Bromo-3-(methoxymethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Bromo-3-(methoxymethyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below compares key structural features and electronic properties of (4-Bromo-3-(methoxymethyl)phenyl)boronic acid with analogs:
Notes:
- EWG : Electron-withdrawing group; EDG : Electron-donating group.
- The bromine in this compound may reduce reactivity in cross-coupling compared to unsubstituted phenyl boronic acid, similar to 4-chlorophenyl boronic acid . However, the methoxymethyl group (EDG) could mitigate this effect.
Antiproliferative Effects:
- 6-Hydroxynaphthalen-2-yl boronic acid and phenanthren-9-yl boronic acid exhibit potent antiproliferative activity with IC50 values of 0.1969 µM and 0.2251 µM, respectively, in cancer cell lines .
- Boronic acid-containing cis-stilbenes (e.g., compound 13c) inhibit tubulin polymerization (IC50 = 21–22 µM) and cancer cell growth (IC50 = 0.48–2.1 µM) .
- Limitations : Precipitations in culture media were observed for bulkier analogs like [4-(4-propan-2-yloxyphenyl)phenyl] boronic acid, restricting their utility .
Enzyme Inhibition:
- Vaborbactam (a boronic acid β-lactamase inhibitor) shows Ki values as low as 0.004 µM against resistant bacteria .
- Chiral α-amido-β-triazolylethaneboronic acids demonstrate improved cell penetration due to triazole substituents .
- The methoxymethyl group in this compound may mimic polar interactions seen in these inhibitors but requires experimental validation.
Solubility and Stability
- Solubility Challenges : Boronic acids with bulky substituents (e.g., pyren-1-yl boronic acid) often precipitate in aqueous media, limiting in vitro assays .
- Oxidation Stability : Boronic esters with diol components (e.g., pinacol) exhibit variable oxidation rates, influenced by steric and electronic factors . The methoxymethyl group may enhance solubility compared to purely hydrophobic analogs.
Biological Activity
(4-Bromo-3-(methoxymethyl)phenyl)boronic acid is a boronic acid derivative that has gained attention for its diverse biological activities. Boronic acids are known for their ability to interact with various biological targets, making them valuable in medicinal chemistry. This article reviews the biological activity of this specific compound, supported by research findings, data tables, and case studies.
The compound's structure is characterized by the presence of a bromine atom and a methoxymethyl group attached to a phenyl ring, along with a boronic acid functional group. These structural features contribute to its reactivity and biological interactions.
Anticancer Activity
Research indicates that boronic acids can exhibit significant anticancer properties. For instance, derivatives similar to this compound have been shown to inhibit proteasome activity, which is crucial in cancer cell proliferation. Bortezomib, a well-known boronic acid derivative, has been utilized in treating multiple myeloma due to its potent anticancer effects .
Case Study:
A study demonstrated that certain boronic acid derivatives exhibited IC50 values as low as 5.1 μM against gastric cancer cells, indicating strong anticancer potential .
Antibacterial Activity
Boronic acids are recognized for their antibacterial properties. This compound has shown effectiveness against various bacterial strains, including Escherichia coli. In vitro studies reported effective concentrations around 6.50 mg/mL for antibacterial activity .
Table 1: Antibacterial Efficacy of Boronic Acid Derivatives
| Compound Name | Target Bacteria | Concentration (mg/mL) | IC50 (µg/mL) |
|---|---|---|---|
| This compound | Escherichia coli (ATCC 25922) | 6.50 | Not specified |
| Bortezomib | Various | Varies | 5.0 |
Antioxidant Activity
The antioxidant capacity of boronic acids is another area of interest. Studies have shown that these compounds can scavenge free radicals effectively, contributing to their potential therapeutic applications in oxidative stress-related conditions .
Table 2: Antioxidant Activity Measurements
| Compound Name | Method Used | IC50 (µg/mL) |
|---|---|---|
| This compound | DPPH Scavenging | 14.0 |
| Novel Boron Compound | ABTS Radical Scavenging | 0.11 |
The mechanisms through which this compound exerts its biological effects include:
- Proteasome Inhibition: Similar compounds have been shown to inhibit proteasome activity, leading to apoptosis in cancer cells.
- Enzyme Inhibition: The compound has demonstrated the ability to inhibit various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (4-Bromo-3-(methoxymethyl)phenyl)boronic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling precursors, where bromo and boronic acid groups participate in palladium-catalyzed reactions. For example, rhodium catalysts like bis(norbornadiene)rhodium(I) tetrafluoroborate with chiral ligands (e.g., BINAP derivatives) can enhance stereoselectivity in aryl coupling reactions . Key factors include solvent choice (e.g., 1,4-dioxane for solubility), base selection (triethylamine for mild conditions), and temperature control to minimize boronic acid hydrolysis.
Q. How should researchers handle and store this compound to prevent degradation?
- Methodological Answer : Boronic acids are prone to hydrolysis and oxidation. Store under inert conditions (argon/nitrogen) at low temperatures (2–8°C) in anhydrous solvents like THF or DMF. Avoid prolonged exposure to moisture or reactive oxygen species (ROS), as evidenced by oxidation studies showing boronic esters convert to phenols under H₂O₂ . Use desiccants and seal containers tightly.
Q. What analytical techniques are suitable for assessing purity and structural confirmation?
- Methodological Answer : LC-MS/MS is highly sensitive for detecting impurities (e.g., residual boronic acids or diols) at ppm levels, validated per ICH guidelines . Proton NMR (¹H, ¹¹B) confirms structural integrity, with characteristic peaks for the methoxymethyl group (~3.3 ppm for OCH₃) and boronic acid (~7-8 ppm for aromatic protons). Purity can be quantified via HPLC with UV detection at 254 nm.
Advanced Research Questions
Q. How does the methoxymethyl substituent influence the compound’s reactivity in cross-coupling reactions compared to other aryl boronic acids?
- Methodological Answer : The electron-donating methoxymethyl group increases electron density at the aryl ring, potentially accelerating oxidative addition in palladium-catalyzed couplings. However, steric hindrance from the substituent may reduce reaction rates. Comparative studies using analogues (e.g., 4-methoxyphenylboronic acid) show clogP values correlate with cellular uptake, suggesting substituent hydrophobicity impacts biological activity .
Q. What strategies mitigate oxidative degradation of this boronic acid in aqueous or ROS-rich environments?
- Methodological Answer : Stabilization can be achieved via boronic ester formation with diols (e.g., pinacol or neopentyl glycol), which slow hydrolysis and oxidation. Affinity assays (e.g., alizarin red S competition) rank diol affinities, showing pinacol esters oxidize faster (50% conversion in 10 min) than neopentyl glycol derivatives (27 min) under H₂O₂ . Adjusting diol components optimizes stability for biological assays.
Q. How can researchers resolve contradictions in oxidation rate data between free boronic acids and their esters?
- Methodological Answer : Oxidation rates depend on both hydrolysis equilibrium (boronic acid ⇌ ester + diol) and intrinsic ROS reactivity. For instance, free boronic acid 10 oxidized slower (22 min) than pinacol ester 9a (10 min), indicating ROS reactivity dominates over hydrolysis kinetics. Use ARS affinity assays to decouple these factors and validate with time-resolved NMR .
Q. What biological screening approaches are effective for evaluating its potential as a tubulin polymerization inhibitor?
- In vitro tubulin assay : Measure IC₅₀ via turbidity (21–22 µM for active compounds).
- Cell-based assays : Use Jurkat or MEC1 leukemia cells for apoptosis (FACScan) and growth inhibition (IC₅₀ 0.48–2.1 µM).
- COMPARE analysis : Compare activity profiles across 39 cancer cell lines to establish mechanistic uniqueness.
Contradiction Analysis & Experimental Design
Q. Why do computational predictions of mutagenicity for boronic acid impurities sometimes conflict with experimental toxicity data?
- Methodological Answer : Computational models (e.g., QSAR) may overflag boronic acids as genotoxic due to electrophilic boron centers. Validate via Ames tests or LC-MS/MS impurity profiling at <1 ppm thresholds, as done for Lumacaftor . Structural nuances (e.g., methoxymethyl’s steric protection) may reduce reactivity in vivo.
Q. How do solvent polarity and pH affect the compound’s stability during catalytic applications?
- Methodological Answer : In polar protic solvents (e.g., water), hydrolysis accelerates, forming borate intermediates. In biphasic systems (water/organic), use water-soluble diols (e.g., ethylene glycol) to stabilize boronic esters. Adjust pH to 7–9 to balance boronic acid ionization (pKa ~8.5) and minimize degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
